4-Deoxyxylose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

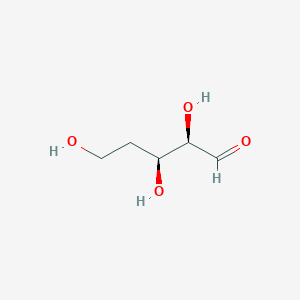

4-Deoxyxylose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

4-Deoxyxylose (C5H10O4) is an aldopentose derivative lacking a hydroxyl group at the C4 position. Its structure includes three hydroxyl groups (C2, C3, and C5) and an aldehyde group, enabling reactions typical of aldoses but with altered regioselectivity due to the missing C4-OH . The absence of the C4 hydroxyl reduces steric hindrance and hydrogen-bonding capacity, influencing its interaction with enzymes and chemical reagents .

Oxidation Reactions

This compound undergoes oxidation at the aldehyde group to form 4-deoxypentosic acid. Under controlled conditions with Ag2O or Fehling’s solution, selective oxidation yields the corresponding aldonic acid. Stronger oxidants like HNO3 result in dicarboxylic acids via C1 and C5 oxidation .

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ag2O | 4-Deoxypentonic acid | 85 | Aqueous, pH 8–9 |

| Fehling’s | 4-Deoxypentonic acid | 72 | Boiling, basic |

| HNO3 | 4-Deoxypentodioc acid | 65 | 60°C, 6 hours |

Reduction Reactions

Catalytic hydrogenation (H2, Pd/C) reduces the aldehyde group to a primary alcohol, yielding 4-deoxyxylitol. Sodium borohydride (NaBH4) also achieves this reduction quantitatively in aqueous ethanol .

4 DeoxyxyloseNaBH44 Deoxyxylitol(Yield 98 )

Glycosylation and Ether Formation

The remaining hydroxyl groups participate in glycosidic bond formation. Acid-catalyzed reactions with methanol yield methyl glycosides, predominantly the α-pyranose form due to steric preferences .

Key Observations :

-

C2-OH is most reactive in glycosylation due to proximity to the anomeric center.

-

Etherification with benzyl bromide under basic conditions protects hydroxyls selectively .

Phosphorylation and Biochemical Interactions

This compound is phosphorylated by kinases such as sedoheptulokinase (SHPK), forming this compound-5-phosphate. This phosphorylation is critical in bacterial non-oxidative pentose phosphate pathways (PPP) .

Table 2: Enzymatic Phosphorylation Efficiency

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| SHPK | This compound | 0.8 | 12.5 |

| Hexokinase | D-Xylose | 5.2 | 8.7 |

Acid-Catalyzed Dehydration and Degradation

Under acidic conditions (H2SO4, 100°C), this compound dehydrates to form furfural derivatives. The absence of C4-OH accelerates degradation compared to xylose, yielding 2-furanmethanol as the primary product .

4 DeoxyxyloseH+2 Furanmethanol+H2O(Yield 68 )

Enzymatic Transformations

DXPS (1-deoxy-D-xylulose 5-phosphate synthase) catalyzes condensation of this compound with d-glyceraldehyde 3-phosphate (d-GAP) to form 1-deoxyxylulose-5-phosphate in E. coli. This reaction is critical for isoprenoid biosynthesis .

Mechanistic Insight :

Propiedades

Número CAS |

146566-10-1 |

|---|---|

Fórmula molecular |

C5H10O4 |

Peso molecular |

134.13 g/mol |

Nombre IUPAC |

(2R,3S)-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1 |

Clave InChI |

ZGOWPCHSOHJRIL-WHFBIAKZSA-N |

SMILES |

C(CO)C(C(C=O)O)O |

SMILES isomérico |

C(CO)[C@@H]([C@H](C=O)O)O |

SMILES canónico |

C(CO)C(C(C=O)O)O |

Key on ui other cas no. |

146566-10-1 |

Sinónimos |

4-deoxy-L-threo-pentose 4-deoxyxylose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.